An In-depth Technical Guide to 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole: Synthesis, Properties, and Potential Applications in Drug Discovery
An In-depth Technical Guide to 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole: Synthesis, Properties, and Potential Applications in Drug Discovery
This technical guide provides a comprehensive overview of the novel heterocyclic compound, 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole. As a molecule combining the pharmacologically significant pyrrolidine ring with the versatile 4-nitropyrazole scaffold, it represents a promising, albeit underexplored, candidate for further investigation in medicinal chemistry. This document outlines its chemical identifiers, a proposed synthetic pathway, predicted physicochemical and spectroscopic properties, and a discussion of its potential biological significance and applications for researchers, scientists, and drug development professionals.
While a specific CAS number for 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole is not publicly cataloged, indicating its novelty, this guide builds upon the well-established chemistry of its constituent moieties to provide a robust theoretical and practical framework for its study.
Chemical Identity and Structural Scaffolds
The core structure of 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole is a unique amalgamation of two key heterocyclic systems. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[1] The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is also widely utilized by medicinal chemists to explore three-dimensional chemical space and enhance molecular properties.
Key identifiers for the foundational and closely related structures are provided in the table below.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| 4-Nitro-1H-pyrazole | 2075-46-9 | C₃H₃N₃O₂ | 113.07 g/mol |
| 3-Nitro-1H-pyrazole | 26621-44-3 | C₃H₃N₃O₂ | 113.07 g/mol |
| 4-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride | 1000688-81-2 | C₇H₁₃Cl₂N₃ | 210.10 g/mol |
| 4-Nitro-1H-pyrazole-3-carboxylic acid | 5334-40-7 | C₄H₃N₃O₄ | 157.08 g/mol |
Proposed Synthesis Pathway
A direct, documented synthesis for 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole is not available in current literature. However, a plausible and efficient synthetic route can be conceptualized based on established methodologies for the synthesis of substituted nitropyrazoles.[2][3] The proposed pathway involves a multi-step process commencing with the construction of a suitably protected pyrrolidinyl-substituted pyrazole, followed by a regioselective nitration.
A key strategic consideration is the protection of the pyrrolidine nitrogen to prevent side reactions during the pyrazole ring formation and subsequent nitration. The Boc (tert-butyloxycarbonyl) group is a suitable choice due to its stability under various reaction conditions and its ease of removal under acidic conditions.
The proposed workflow is depicted below:
Caption: Proposed multi-step synthesis workflow.
Experimental Protocol (Hypothetical)
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Protection of 3-Oxopyrrolidine: 3-Oxopyrrolidine is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base (e.g., triethylamine) in a solvent like dichloromethane (DCM) to yield tert-butyl 3-oxopyrrolidine-1-carboxylate.
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Formation of Enaminone: The protected keto-pyrrolidine is then treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding enaminone intermediate.
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Cyclization to Pyrazole: The enaminone intermediate is cyclized with hydrazine hydrate in a suitable solvent such as ethanol under reflux to form the Boc-protected 3-(pyrrolidin-3-yl)-1H-pyrazole.
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Nitration: The protected pyrazole is then subjected to nitration. A mixture of concentrated nitric acid and sulfuric acid at low temperatures (e.g., 0-10 °C) would be a standard condition to attempt the regioselective introduction of a nitro group at the 4-position of the pyrazole ring.[2] The electron-donating nature of the C-linked pyrrolidine should direct the nitration to the adjacent C4 position.
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Deprotection: The final step involves the removal of the Boc protecting group using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an appropriate solvent, to yield the target compound, 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole.
Physicochemical and Spectroscopic Profile
The exact physicochemical properties of 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole would need to be determined experimentally. However, we can predict certain characteristics based on its structure and known data from related compounds.
| Property | Predicted Value / Characteristic | Rationale |
| Molecular Formula | C₇H₁₀N₄O₂ | Based on the chemical structure. |
| Molecular Weight | 198.18 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a pale yellow to brown solid. | Nitrated aromatic compounds are often colored. |
| Melting Point | Expected to be higher than 4-nitropyrazole (160-164 °C) due to increased molecular weight and potential for hydrogen bonding. | General trend for substituted aromatic compounds. |
| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, methanol) and sparingly soluble in water and nonpolar solvents. | The presence of polar functional groups (nitro, amine, pyrazole N-H) suggests this solubility profile. |
| pKa | The pyrazole N-H is expected to be acidic, while the pyrrolidine N-H will be basic. | The nitro group will increase the acidity of the pyrazole N-H compared to unsubstituted pyrazole. |
Predicted Spectroscopic Data
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¹H NMR: The spectrum would be complex but should feature distinct signals for the pyrazole C-H proton (likely a singlet in the aromatic region), and multiplets for the pyrrolidine ring protons. The N-H protons of both the pyrazole and pyrrolidine rings would likely appear as broad singlets.
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¹³C NMR: Signals for the pyrazole ring carbons would be observed in the aromatic region, with the carbon bearing the nitro group shifted downfield. The pyrrolidine carbons would appear in the aliphatic region.
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IR Spectroscopy: Characteristic peaks would include N-H stretching (for both rings), C-H stretching (aromatic and aliphatic), and strong asymmetric and symmetric stretching bands for the N-O bonds of the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹).
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Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z = 198.18. Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the pyrrolidine ring.
Potential Biological Activity and Applications
The combination of the 4-nitropyrazole and pyrrolidine scaffolds suggests several potential avenues for biological activity, making this molecule a person of interest for drug discovery programs.
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Kinase Inhibition: Many pyrazole-containing compounds are known kinase inhibitors. The pyrrolidine moiety can form key hydrogen bond interactions within the ATP-binding pocket of various kinases. The specific substitution pattern could be explored for activity against targets in oncology and inflammatory diseases.
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Antibacterial and Antifungal Agents: Both pyrazole and pyrrolidine derivatives have been reported to possess antimicrobial properties.[1][4] The electron-withdrawing nature of the nitro group could modulate the electronic properties of the pyrazole ring, potentially enhancing its interaction with microbial targets.
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Central Nervous System (CNS) Activity: The pyrrolidine ring is a common feature in CNS-active compounds. Depending on its ability to cross the blood-brain barrier, derivatives of this scaffold could be investigated for neurological applications.
The diagram below illustrates a hypothetical mechanism where the compound acts as a kinase inhibitor, a common mode of action for pyrazole-based drugs.
Caption: Potential mechanism as a kinase inhibitor.
Safety and Handling
While specific toxicity data for 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole is unavailable, it should be handled with the care appropriate for a novel chemical entity and a nitrated aromatic compound.
-
General Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5]
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Hazard Class: Based on the 4-nitropyrazole scaffold, it should be considered potentially harmful if swallowed (Acute Toxicity, Oral) and could cause serious eye damage.[5]
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Thermal Stability: Nitrated heterocyclic compounds can be energetic and may decompose exothermically at elevated temperatures. Avoid excessive heating unless part of a controlled reaction.
Conclusion
4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole stands as a novel compound with significant potential, bridging the gap between the established pharmacological profiles of pyrazoles and pyrrolidines. While experimental data remains to be generated, this guide provides a solid theoretical foundation for its synthesis, characterization, and exploration in drug discovery and medicinal chemistry. Its unique structural features warrant further investigation to unlock its potential as a lead compound for a new generation of therapeutics.
References
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PubChem. (n.d.). 4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride. Retrieved from [Link]
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Zapata, V. A., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][5][6][7]triazin-7(6H)-ones and Derivatives. Molecules, 30(18), 3792.
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ResearchGate. (2026). Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles. Retrieved from [Link]
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PubChemLite. (n.d.). 4-nitro-1h-pyrazole-3-carboxylic acid (C4H3N3O4). Retrieved from [Link]
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MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]
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